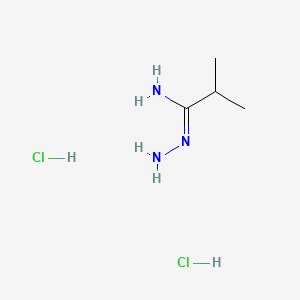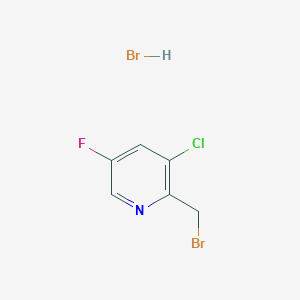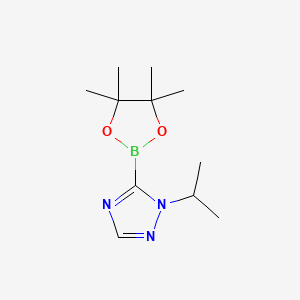
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole is an organic compound known for its unique structure and properties. It is a boronic ester derivative of triazole, which is widely used in organic synthesis and various industrial applications. This compound is characterized by its white crystalline solid appearance and its solubility in common organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves several steps:
Formation of 1-isopropylpyrazole: This is achieved by reacting pyrazole with isopropanol in the presence of sodium carbonate.
Reaction with boronic acid: The 1-isopropylpyrazole is then reacted with trimethyl boronic acid aldehyde.
Dehydration: The final step involves dehydration to yield the target compound.
Chemical Reactions Analysis
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Scientific Research Applications
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a hydrogen donor and base catalyst in organic synthesis. It is also a synthetic intermediate for optical materials and liquid crystal substances.
Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole involves its ability to act as a hydrogen donor and base catalyst. It interacts with molecular targets through boron-oxygen bonds, facilitating various chemical transformations. The pathways involved include catalytic cycles that enhance reaction rates and selectivity .
Comparison with Similar Compounds
1-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole can be compared with other boronic esters and triazole derivatives:
Similar Compounds: 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1-Isopropylpyrazole-5-boronic acid pinacol ester.
Properties
Molecular Formula |
C11H20BN3O2 |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20BN3O2/c1-8(2)15-9(13-7-14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 |
InChI Key |
PIARPEXGDNKTDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NN2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}-5-methylhexanoic acid](/img/structure/B13462290.png)

![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


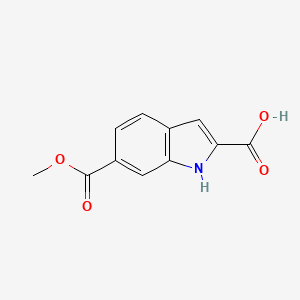
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
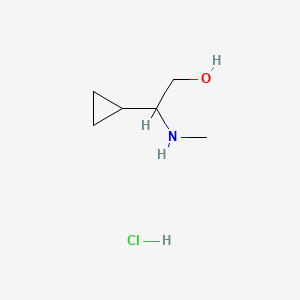
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
